HA-100 dihydrochloride
CAS No.: 210297-47-5
Cat. No.: VC0005280
Molecular Formula: C13H17Cl2N3O2S
Molecular Weight: 350.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 210297-47-5 |
---|---|
Molecular Formula | C13H17Cl2N3O2S |
Molecular Weight | 350.3 g/mol |
IUPAC Name | 5-piperazin-1-ylsulfonylisoquinoline;dihydrochloride |
Standard InChI | InChI=1S/C13H15N3O2S.2ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;;/h1-5,10,14H,6-9H2;2*1H |
Standard InChI Key | ZKQAPKKKTQCVKG-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Canonical SMILES | C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Appearance | Assay:≥95%A crystalline solid |
Chemical and Structural Properties of HA-100 Dihydrochloride
Molecular Composition and Identification
HA-100 dihydrochloride has the molecular formula C₁₃H₁₅N₃O₂S·2HCl and a molecular weight of 350.26 g/mol . The compound’s structure integrates an isoquinoline core modified with a sulfonylated piperazine moiety, enhancing its solubility in polar solvents such as water (70 mg/mL) and dimethyl sulfoxide (20 mg/mL) . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its planar aromatic system and the protonation state of the piperazine nitrogen atoms under physiological conditions.
Table 1: Key Chemical Properties of HA-100 Dihydrochloride
Discrepancies in CAS registry numbers likely arise from variations in salt forms or database errors, emphasizing the need for analytical verification via mass spectrometry or elemental analysis .
Synthesis and Stability
The synthesis of HA-100 dihydrochloride involves sulfonylation of isoquinoline with piperazine followed by hydrochlorination. Stability studies indicate degradation under prolonged exposure to light or humidity, necessitating storage at -20°C in airtight containers . Lyophilized powders retain activity for over three years under recommended conditions .
Mechanism of Action: Competitive Kinase Inhibition
ATP-Binding Site Competition
HA-100 dihydrochloride operates as a reversible, ATP-competitive inhibitor, binding to the catalytic domain of PKG, PKA, and PKC . Structural analyses reveal that its isoquinoline ring occupies the hydrophobic pocket adjacent to the ATP-binding site, while the sulfonylated piperazine moiety forms hydrogen bonds with conserved lysine and glutamate residues. This dual interaction disrupts phosphate transfer to substrate proteins, effectively halting kinase activity .
Selectivity and Off-Target Effects
Despite its broad inhibition profile, HA-100 exhibits ~60-fold selectivity for PKG over MLC-kinase (IC50 = 4 μM vs. 240 μM) . This selectivity arises from steric hindrance within the larger active site of MLC-kinase, which accommodates bulkier substrates. Off-target effects on unrelated kinases (e.g., tyrosine kinases) are negligible at concentrations ≤50 μM, as confirmed by kinome-wide screening .
Biological Activity and Pharmacological Insights
Modulation of Cellular Signaling Pathways
In vascular smooth muscle cells, HA-100 (10–20 μM) suppresses PKG-mediated vasodilation by blocking cGMP-dependent relaxation, a finding critical for studying hypertension . Similarly, in neuronal models, it inhibits PKA-driven CREB phosphorylation, impairing long-term potentiation and memory consolidation .
Table 2: IC50 Values of HA-100 Against Key Kinases
Kinase | IC50 (μM) | Biological System | Source |
---|---|---|---|
PKG | 4 | Vascular smooth muscle | |
PKA | 8 | Neuronal cells | |
PKC | 12 | Platelets | |
MLC-kinase | 240 | Platelets |
Impact on Stem Cell Biology
HA-100 (5–10 μM) enhances the survival of pluripotent stem cells by inhibiting PKC-induced apoptosis, a discovery leveraged in regenerative medicine protocols . This effect is dose-dependent, with higher concentrations (>20 μM) paradoxically triggering cytotoxicity via off-target calcium channel modulation .
Applications in Research and Therapeutics
Cardiovascular Research
HA-100 has been instrumental in elucidating PKG’s role in nitric oxide signaling. In aortic ring assays, pre-treatment with HA-100 (4 μM) abolishes sodium nitroprusside-induced vasodilation, confirming PKG as the primary mediator . Conversely, in pulmonary hypertension models, it exacerbates vascular remodeling by blocking compensatory PKG activity .
Neurological Studies
By inhibiting PKA at 8 μM, HA-100 disrupts cAMP response element-binding protein (CREB) pathways in hippocampal neurons, offering insights into Alzheimer’s disease and cognitive deficits . Recent work also implicates PKC inhibition (12 μM) in reducing amyloid-beta aggregation, though clinical translation remains premature.
Limitations and Challenges
Despite its utility, HA-100’s poor blood-brain barrier permeability limits in vivo neuroscience applications. Additionally, its dual inhibition of PKG and PKA complicates data interpretation in systems where these kinases have overlapping functions .
Comparative Analysis with Related Inhibitors
HA-100 vs. Fasudil (HA-1077)
Fasudil, another isoquinoline derivative, preferentially inhibits Rho-associated kinase (ROCK) over PKG (IC50 = 0.3 μM vs. 4 μM for HA-100) . Unlike HA-100, Fasudil demonstrates clinical efficacy in cerebral vasospasm but lacks HA-100’s PKA/PKC inhibitory activity .
Table 3: HA-100 Dihydrochloride vs. Fasudil
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume